Cas no 1262053-48-4 (6a-Hydroxy Deflazacort)

6a-Hydroxy Deflazacort 化学的及び物理的性質
名前と識別子
-
- 6α-Hydroxy Deflazacort
- 6β-Hydroxy Deflazacort
- A-Hydroxy Deflan
- A-Hydroxy Deflazacort
- 6 alpha -Hydroxy Deflazacort
- 6a-Hydroxy Deflazacort
- [2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-11,19-dihydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate
- 6?-Hydroxy Deflazacort
- DTXSID80652602
- 6-Hydroxy Lantadin
- 6b-Hydroxy Deflazacort
- 6
- 6beta-Hydroxy Deflazacort
- 2-[(4bS,5S,6aS,6bS,9aR,10aS,10bS,12S)-5,12-Dihydroxy-4a,6a,8-trimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-6b-yl]-2-oxoethyl acetate
- 1262053-48-4
-
- インチ: InChI=1S/C25H31NO7/c1-12-26-25(20(31)11-32-13(2)27)21(33-12)9-16-15-8-18(29)17-7-14(28)5-6-23(17,3)22(15)19(30)10-24(16,25)4/h5-7,15-16,18-19,21-22,29-30H,8-11H2,1-4H3/t15-,16-,18-,19-,21+,22+,23-,24-,25+/m0/s1
- InChIKey: UFQYEKPVHOQAHA-BDRTZENUSA-N
- ほほえんだ: CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)COC(=O)C
計算された属性
- せいみつぶんしりょう: 457.21000
- どういたいしつりょう: 457.21005233g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 33
- 回転可能化学結合数: 4
- 複雑さ: 1030
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 123Ų
じっけんとくせい
- PSA: 122.49000
- LogP: 0.96960
6a-Hydroxy Deflazacort 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H934300-10mg |
6a-Hydroxy Deflazacort |
1262053-48-4 | 10mg |
$ 3003.00 | 2023-09-07 | ||
TRC | H934310-2.5mg |
6b-Hydroxy Deflazacort |
1262053-48-4 | 2.5mg |
$ 201.00 | 2023-09-07 | ||
TRC | H934310-25mg |
6b-Hydroxy Deflazacort |
1262053-48-4 | 25mg |
$ 1610.00 | 2023-09-07 | ||
TRC | H934300-1mg |
6a-Hydroxy Deflazacort |
1262053-48-4 | 1mg |
$ 379.00 | 2023-09-07 |
6a-Hydroxy Deflazacort 関連文献
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
6a-Hydroxy Deflazacortに関する追加情報
Introduction to 6a-Hydroxy Deflazacort (CAS No: 1262053-48-4)
6a-Hydroxy Deflazacort, identified by its Chemical Abstracts Service (CAS) number 1262053-48-4, is a significant compound in the realm of pharmaceutical chemistry and medicine. This compound belongs to the corticosteroid class, which is well-documented for its potent anti-inflammatory and immunosuppressive properties. The unique structural feature of 6a-Hydroxy Deflazacort lies in its hydroxyl group at the 6α position, which distinguishes it from other corticosteroids and contributes to its distinct pharmacological profile.
The synthesis and characterization of 6a-Hydroxy Deflazacort have been subjects of extensive research due to its potential therapeutic applications. Corticosteroids, in general, are widely used for treating a variety of inflammatory and autoimmune disorders. The introduction of the hydroxyl group in 6a-Hydroxy Deflazacort enhances its binding affinity to glucocorticoid receptors, thereby modulating the downstream signaling pathways involved in inflammation and immune response.
Recent studies have highlighted the compound's efficacy in managing severe inflammatory conditions such as rheumatoid arthritis, systemic lupus erythematosus, and other autoimmune diseases. The hydroxyl substitution at the 6α position has been found to improve metabolic stability while maintaining high biological activity. This makes 6a-Hydroxy Deflazacort a promising candidate for further development into a novel therapeutic agent.
In terms of pharmacokinetics, 6a-Hydroxy Deflazacort exhibits a favorable half-life, allowing for prolonged therapeutic effects with reduced dosing frequency. This characteristic is particularly advantageous for patients requiring long-term treatment. Additionally, preliminary pharmacokinetic studies suggest that the compound undergoes minimal metabolism, reducing the likelihood of drug-drug interactions.
The development of 6a-Hydroxy Deflazacort has been supported by advancements in synthetic methodologies that enable efficient and scalable production. Modern techniques in organic synthesis have allowed researchers to optimize the synthetic route, resulting in higher yields and purity of the final product. These improvements are crucial for ensuring the safety and efficacy of the compound in clinical settings.
One of the most intriguing aspects of 6a-Hydroxy Deflazacort is its potential role in modulating neurological disorders. Emerging research indicates that corticosteroids can influence central nervous system function by interacting with specific neural pathways. The hydroxyl group at the 6α position may enhance this interaction, making 6a-Hydroxy Deflazacort a candidate for treating conditions such as multiple sclerosis and neuroinflammatory diseases.
Ethical considerations are paramount in the development and use of corticosteroids like 6a-Hydroxy Deflazacort. Long-term use of corticosteroids is associated with several side effects, including osteoporosis, hyperglycemia, and adrenal suppression. However, targeted delivery systems and novel formulations are being explored to mitigate these adverse effects while maintaining therapeutic benefits.
The future prospects for 6a-Hydroxy Deflazacort are promising, with ongoing clinical trials evaluating its efficacy in various disease models. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate preclinical findings into clinical applications. As our understanding of inflammatory mechanisms continues to evolve, compounds like 6a-Hydroxy Deflazacort may play a pivotal role in addressing unmet medical needs.
In conclusion, 6a-Hydroxy Deflazacort (CAS No: 1262053-48-4) represents a significant advancement in corticosteroid therapy due to its unique structural features and favorable pharmacological properties. Its potential applications in treating inflammatory and autoimmune disorders, along with its favorable pharmacokinetic profile, make it a compelling candidate for further clinical development. As research progresses, we can anticipate that 6a-Hydroxy Deflazacort will contribute substantially to improving patient outcomes across multiple therapeutic areas.
1262053-48-4 (6a-Hydroxy Deflazacort) 関連製品
- 13649-88-2(21-Deacetoxy Deflazacort)
- 72099-45-7(6b-Hydroxy-21-desacetyl Deflazacort)
- 13649-57-5(21-Desacetyl Deflazacort)
- 14484-47-0(Deflazacort)
- 946247-29-6(N'-(2,4-difluorophenyl)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylethanediamide)
- 1804463-25-9(4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride)
- 1785600-60-3(1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride)
- 1805888-03-2(Ethyl 2-hydrazinyl-5-(methylthio)benzoate)
- 2877718-86-8(2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)
- 2228682-83-3(4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine)




